molecular formula C19H18N6O B12153980 N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12153980
M. Wt: 346.4 g/mol
InChI Key: QSJDYPOQHGNMJD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that features both indole and tetrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Tetrazole derivatives are often used in pharmaceuticals due to their bioisosteric properties, which can mimic carboxylic acids . The combination of these two moieties in a single compound makes this compound a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be achieved through a multi-step process involving the formation of the indole and tetrazole rings followed by their coupling. One common method involves the Fischer indole synthesis, which is a well-established method for constructing indole rings . The tetrazole ring can be synthesized using a [2+3] cycloaddition reaction between an azide and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the [2+3] cycloaddition, as these methods can improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while reduction of a nitro group can yield an amine .

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)18-9-5-3-7-16(18)19(26)20-11-13-24-12-10-15-6-2-4-8-17(15)24/h2-10,12H,11,13H2,1H3,(H,20,26)

InChI Key

QSJDYPOQHGNMJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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